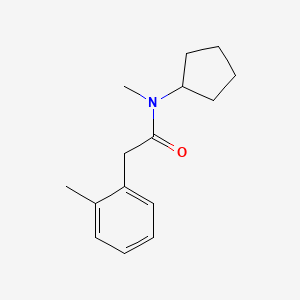
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide, commonly known as CPMA, is a synthetic compound that belongs to the class of amide derivatives. CPMA has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known for its unique pharmacological properties, and it has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The exact mechanism of action of CPMA is not fully understood. However, it has been suggested that CPMA acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. CPMA has been shown to increase the activity of GABA receptors, which results in the inhibition of neuronal activity. CPMA has also been reported to inhibit the release of glutamate, which is involved in the development of neuropathic pain.
Biochemical and Physiological Effects:
CPMA has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. It has been shown to increase the activity of GABA receptors, which results in the inhibition of neuronal activity. CPMA has also been reported to inhibit the release of glutamate, which is involved in the development of neuropathic pain. CPMA has been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CPMA is that it exhibits potent analgesic, anti-inflammatory, and anticonvulsant properties. CPMA has also been shown to have a low toxicity profile, which makes it a promising candidate for further development. However, one of the limitations of CPMA is that its exact mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of CPMA.
Zukünftige Richtungen
There are several future directions for the study of CPMA. One of the future directions is to further investigate the mechanism of action of CPMA. This will help in the development of more effective drugs for the treatment of neuropathic pain. Another future direction is to study the potential use of CPMA in the treatment of other neurological disorders such as epilepsy and anxiety disorders. Furthermore, the development of more efficient and cost-effective synthesis methods for CPMA can also be considered as a future direction for the study of this compound.
Conclusion:
In conclusion, CPMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CPMA has been extensively studied for its mechanism of action, physiological effects, and potential use in the treatment of neuropathic pain. Further studies are needed to fully understand the mechanism of action of CPMA and to develop more effective drugs for the treatment of neurological disorders.
Synthesemethoden
The synthesis of CPMA involves the reaction of 2-methylphenylacetic acid with cyclopentylmagnesium bromide, followed by the addition of N-methylamine. The resulting product is then purified through recrystallization to obtain the final product. The purity of CPMA is determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Wissenschaftliche Forschungsanwendungen
CPMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit analgesic, anti-inflammatory, and anticonvulsant properties. CPMA has also been studied for its potential use in the treatment of neuropathic pain, as it has been shown to inhibit the release of glutamate, which is involved in the development of neuropathic pain.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-7-3-4-8-13(12)11-15(17)16(2)14-9-5-6-10-14/h3-4,7-8,14H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHPRTIQUCMDDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N-methyl-2-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

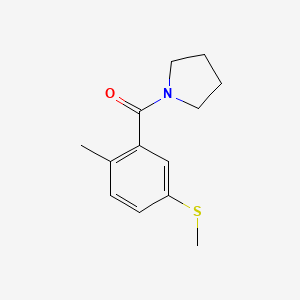

![[1-(2-Fluorophenyl)-5-methylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B7473884.png)
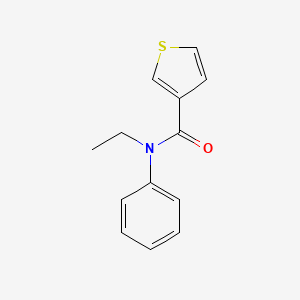
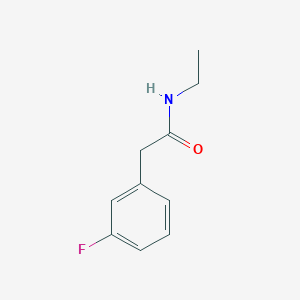
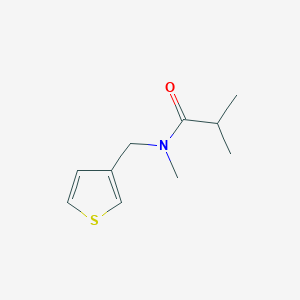
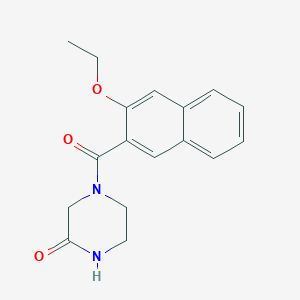



![N,N-dimethyl-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7473957.png)

![2-[(2-Fluorophenyl)methyl-methylamino]acetamide](/img/structure/B7473982.png)
![N-[4-[2-(azetidin-1-yl)-2-oxoethyl]phenyl]acetamide](/img/structure/B7473987.png)